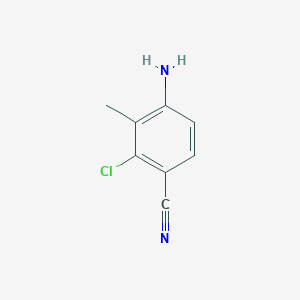

4-氨基-2-氯-3-甲基苯甲腈

描述

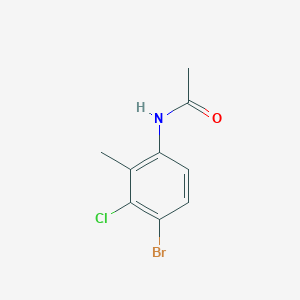

4-Amino-2-chloro-3-methylbenzonitrile is a chemical compound that is part of the aminobenzonitrile family. This family of compounds is characterized by the presence of an amino group (NH2) and a cyano group (CN) attached to a benzene ring. The specific structure of 4-amino-2-chloro-3-methylbenzonitrile includes additional substituents: a chlorine atom and a methyl group, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of aminobenzonitriles, including derivatives like 4-amino-2-chloro-3-methylbenzonitrile, can be achieved through a chemoselective aminocyanation process. This process involves the direct addition of aryl cyanamides to arynes, which allows for the simultaneous incorporation of amino and cyano groups via cleavage of inert N-CN bonds . This method affords 1,2-bifunctional aminobenzonitriles, which are valuable intermediates for further chemical transformations.

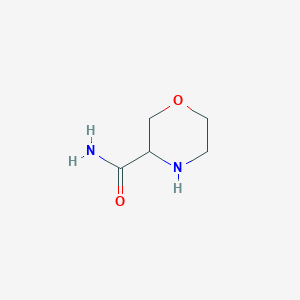

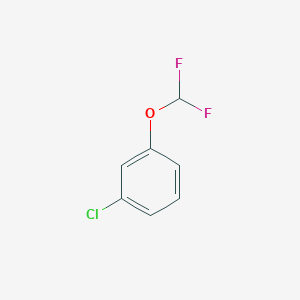

Molecular Structure Analysis

The molecular structure of aminobenzonitrile derivatives can vary significantly depending on the substituents attached to the benzene ring. For instance, the presence of different substituents can lead to variations in the conformation of the central linker, as observed in the solid-state structures of amino analogs of bisbenzonitriles . The molecular packing can also be influenced by the position of nitrogen atoms within the structure, affecting the overall molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

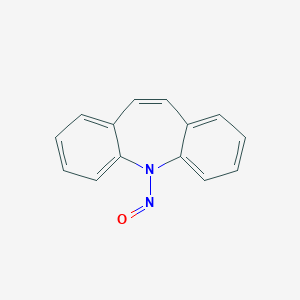

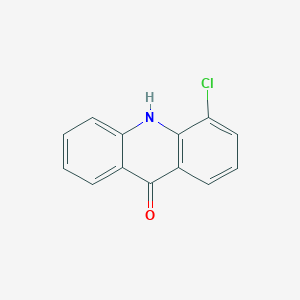

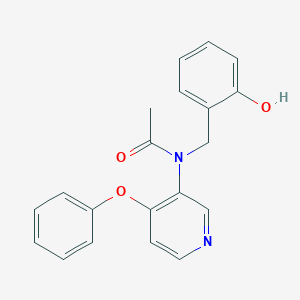

Aminobenzonitriles can undergo various chemical reactions due to the presence of reactive amino and cyano groups. The postsynthetic functionalization of aminocyanation products can lead to the formation of diverse synthetically important derivatives, including drug molecules and fused heterocycles . Additionally, the amino group can participate in intramolecular charge transfer (ICT) reactions, as observed in certain aminobenzonitrile derivatives, leading to dual fluorescence and other photophysical phenomena .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2-chloro-3-methylbenzonitrile are influenced by its molecular structure. The presence of an amino group can lead to the formation of hydrogen bonds, which can affect the compound's solvation and crystallization behavior . The introduction of substituents like chlorine and methyl groups can also impact the acidity of the NH protons and the overall stability of the compound . Theoretical studies on related compounds suggest that the excited states of these molecules can be significantly modified by the presence of substituents, which can alter their photophysical properties .

科学研究应用

Imidazolin-2-ones的合成

4-氨基-2-氯-3-甲基苯甲腈被用作Imidazolin-2-ones的合成试剂。这些化合物被设计和合成,用于其作为高效、口服活性和肌肉选择性雄激素受体调节剂(SARMs)的潜在性。这些应用突显了该化合物在新治疗剂的开发中的作用,特别是针对雄激素受体,具有改进的选择性和功效。

在生命科学研究和开发中的作用

这种化学物质也是各种生命科学研究和开发过程中不可或缺的一部分。它是研究实验室中的工具之一,有助于推动有机合成、分子生物学和化学工程等领域的科学知识的进步。在这些领域中使用4-氨基-2-氯-3-甲基苯甲腈凸显了其多功能性和在促进实验程序和生命科学创新中的重要性。

在生物加工和生产中的支持

在生物加工和生产的背景下,4-氨基-2-氯-3-甲基苯甲腈是原材料和必需品供应链的一部分。在这些领域中使用它表明了它在支持制药和其他化学产品的生产中的作用。这不仅展示了该化合物在研究环境中的相关性,还展示了它在大规模工业应用中的重要性,其化学性质被用于各种生产过程。

安全和危害

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .

属性

IUPAC Name |

4-amino-2-chloro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTRNRRXHOGTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619249 | |

| Record name | 4-Amino-2-chloro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chloro-3-methylbenzonitrile | |

CAS RN |

573768-09-9 | |

| Record name | 4-Amino-2-chloro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

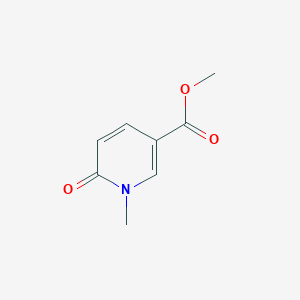

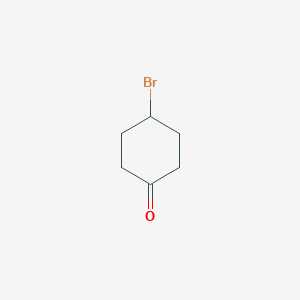

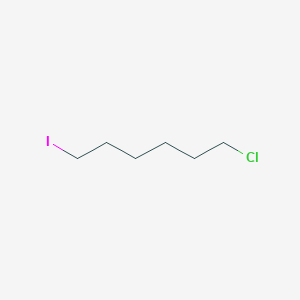

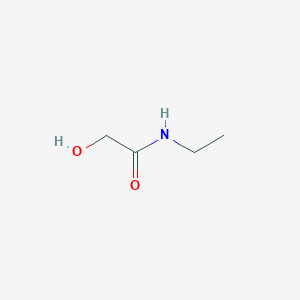

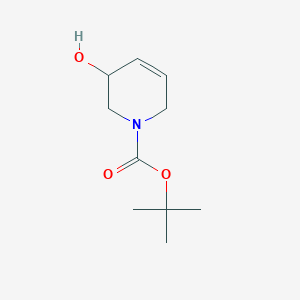

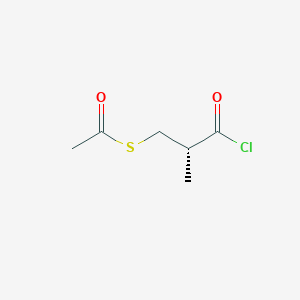

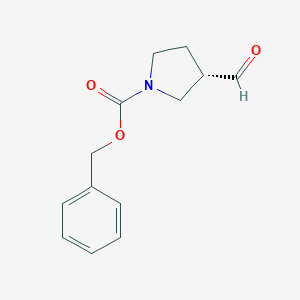

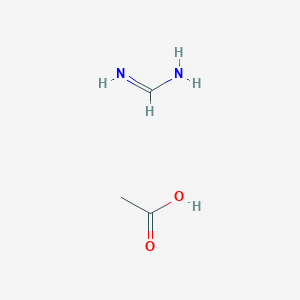

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。